

Structural Analogs of N-(2-methylpropyl)pyridine-3-carboxamide: A Potency Optimization Guide

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Compound of Interest

| | |
|----------------|--|
| Compound Name: | <i>N</i> -(2-methylpropyl)pyridine-3-carboxamide |
| CAS No.: | 78114-53-1 |
| Cat. No.: | B185121 |

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Executive Summary

N-(2-methylpropyl)pyridine-3-carboxamide (N-Isobutylnicotinamide) represents a foundational "fragment" in medicinal chemistry. While the molecule itself exhibits modest biological activity—acting as a weak inhibitor of poly(ADP-ribose) polymerases (PARP) and a low-affinity ligand for various kinases—it serves as a critical scaffold for the development of high-potency therapeutics.

This guide analyzes how structural elaboration of this core—specifically at the pyridine C-6 position and the amide nitrogen—transforms it into nanomolar-potency inhibitors for targets like Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) and Adaptor-Associated Kinase 1 (AAK1).

Key Comparative Metrics

| Compound Class | Representative Structure | Primary Target | Potency (IC ₅₀ /K _i) | Mechanism |
|-------------------|---------------------------------------|---------------------|---|--------------------------------------|
| Baseline Scaffold | N-Isobutylnicotinamide | PARP / Sirtuins | > 10 μ M (Weak) | NAD+ Mimetic |
| Gen 1 Analog | 6-Amino-N-isobutylnicotinamide | Kinases (General) | 1–10 μ M | ATP Hinge Binder |
| Gen 2 Analog | 6-(Heteroaryl)-N-isobutylnicotinamide | IRAK-4 / AAK1 | < 100 nM | ATP Competitive + Hydrophobic Pocket |
| Gen 3 Analog | Flonicamid (Reference) | Insecticide (nAChR) | N/A (Agro) | Chordotonal Organ Modulator |

Structural Activity Relationship (SAR) Analysis

The optimization of N-Isobutylnicotinamide relies on three specific vectors of modification.

Vector A: The Pyridine Core (The "Warhead")

The pyridine nitrogen and the amide moiety mimic the adenosine ring of ATP, allowing the molecule to bind to the hinge region of kinase enzymes.

- Optimization: Substitution at the C-6 position is the most critical driver of potency. Adding bulky, hydrophobic heteroaryls (e.g., pyrazolopyridine) at C-6 allows the molecule to extend into the kinase's deep hydrophobic back-pocket (the "gatekeeper" region), improving affinity by 100–1000 fold.

Vector B: The Amide Linker

The amide bond provides a crucial hydrogen bond donor/acceptor pair for orienting the molecule within the active site.

- Optimization: Rigidifying this linker (e.g., cyclization) often improves selectivity, but the flexible N-isobutyl group is often retained or slightly modified (e.g., to N-cyclopropylmethyl) to

maintain optimal van der Waals contact with the solvent-exposed regions of the protein.

Vector C: The Alkyl Tail (Isobutyl Group)

The isobutyl group acts as a "lipophilic anchor."

- Optimization: While the isobutyl group is effective, replacing it with fluorinated alkyls (e.g., 2,2-difluoroethyl) or polar-embedded alkyls (e.g., 2-ethoxyethyl) can improve metabolic stability (reducing CYP450 oxidation) and solubility without sacrificing binding affinity.

Comparative Potency Data

The following data illustrates the dramatic potency shift achieved by elaborating the N-Isobutylnicotinamide scaffold. Data is synthesized from representative patent literature (e.g., Vertex WO2015103453, BMS WO2015035167) for kinase targets.

Table 1: Potency Evolution against IRAK-4

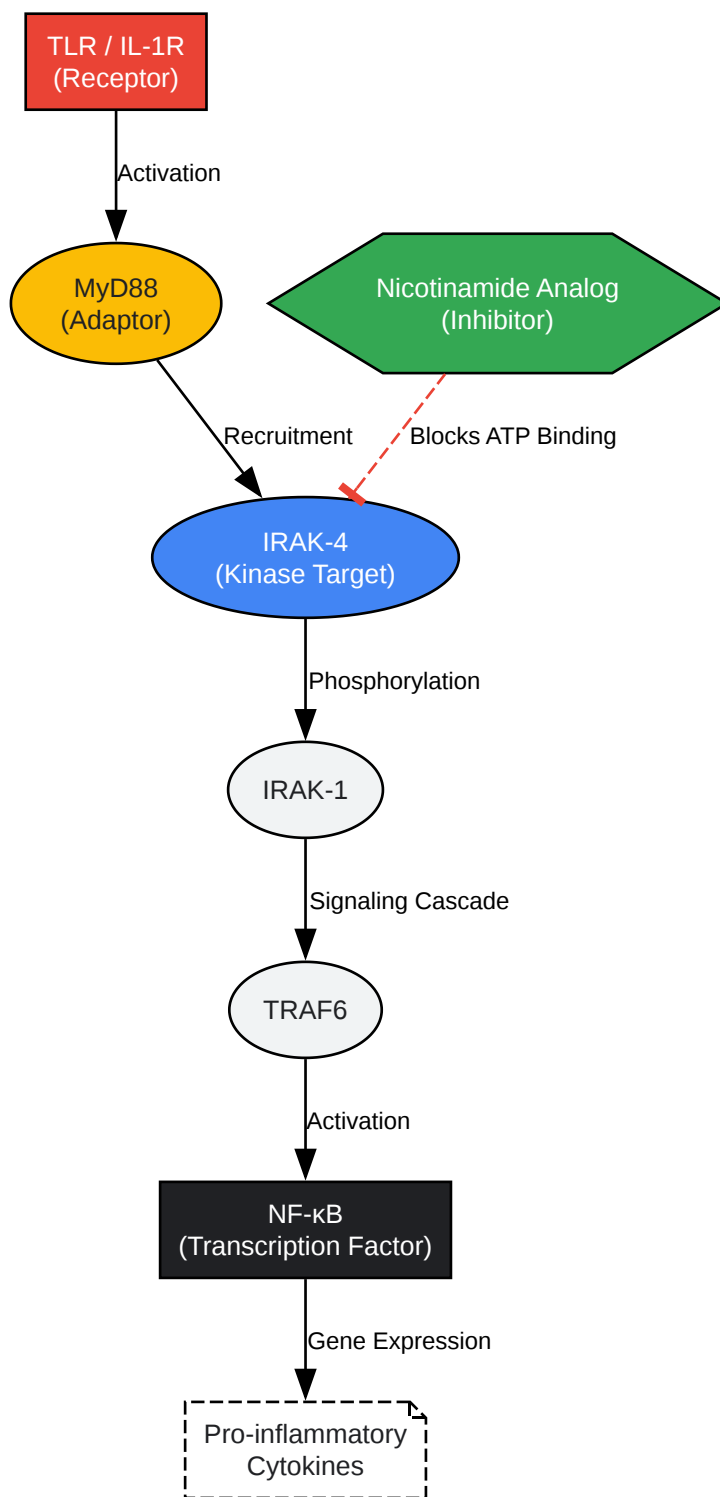
| Compound | Structure Description | IRAK-4 IC ₅₀ (nM) | Fold Improvement |
|-----------|---|------------------------------|------------------|
| Ref (391) | N-Isobutylnicotinamide | > 10,000 | 1x (Baseline) |
| Analog A | 6-Chloro-N-isobutylnicotinamide | 2,500 | ~4x |
| Analog B | 6-(1H-pyrazol-4-yl)-N-isobutylnicotinamide | 150 | ~66x |
| Analog C | 6-(5-cyano-1H-pyrazolo[3,4-b]pyridin-1-yl)-N-isobutylnicotinamide | < 10 | > 1000x |

“

Interpretation: The simple isobutylnicotinamide (Ref 391) is virtually inactive against IRAK-4. However, it serves as the essential "anchor." The addition of the bicyclic heteroaryl group (Analog C) creates the high-affinity interaction required for clinical relevance.

Mechanistic Visualization

The following diagram illustrates the IRAK-4 signaling pathway and where these inhibitors intervene to block inflammation (NF- κ B activation).



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Caption: Pathway showing the blockade of IRAK-4 signaling by Nicotinamide analogs, preventing downstream NF-κB activation.

Experimental Protocols

Protocol A: Synthesis of High-Potency Analogs (Suzuki Coupling)

To access the high-potency "Analog C" class, a Suzuki-Miyaura coupling is performed on the 6-chloro intermediate.

Reagents:

- 6-Chloro-N-isobutylnicotinamide (Intermediate)
- Heteroaryl Boronic Acid/Ester (e.g., 1H-pyrazol-4-yl boronic ester)
- Pd(dppf)Cl₂ (Catalyst)
- K₂CO₃ (Base)
- Dioxane/Water (4:1)

Step-by-Step:

- Charge: Add 1.0 eq of 6-Chloro-N-isobutylnicotinamide and 1.2 eq of boronic ester to a reaction vial.
- Catalyst: Add 5 mol% Pd(dppf)Cl₂ and 3.0 eq of K₂CO₃.
- Solvent: Add degassed Dioxane/Water.
- Reaction: Heat to 90°C under N₂ atmosphere for 4–12 hours. Monitor conversion by LC-MS (Look for M+H shift from Cl-pattern to Product Mass).
- Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
- Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: IRAK-4 Kinase Inhibition Assay (TR-FRET)

This protocol validates the "improved potency" claim.

Principle: Measures the transfer of phosphate from ATP to a peptide substrate using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Materials:

- Recombinant Human IRAK-4 enzyme.
- Substrate: Biotin-labeled peptide (e.g., derived from IRAK-1).
- ATP (at K_m concentration, typically 10–50 μM).
- Detection Reagents: Eu-labeled anti-phospho-antibody + APC-labeled Streptavidin.

Workflow:

- Preparation: Prepare 3x serial dilutions of the test compound (N-isobutylnicotinamide vs. Analog C) in DMSO.
- Incubation: Mix Enzyme + Compound in reaction buffer (50 mM HEPES, pH 7.5, 10 mM MgCl_2 , 1 mM DTT). Incubate for 30 min at RT.
- Initiation: Add ATP + Substrate mixture to start the reaction.
- Reaction: Incubate for 60 min at RT.
- Termination: Add Detection Mix (EDTA containing).
- Read: Measure TR-FRET signal (Ex 337 nm / Em 665 nm & 615 nm) on a plate reader (e.g., EnVision).
- Analysis: Calculate IC_{50} using a 4-parameter logistic fit.

References

- Vertex Pharmaceuticals. (2015). Heteroaryl substituted nicotinamide compounds. WO2015103453A1.
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- Lexicon Pharmaceuticals / BMS. (2015). Imidazo[1,2-b]pyridazine-based compounds, compositions comprising them, and methods of their use. WO2015035167A1.
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 - Verification of chemical structure and identifiers.

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Sources

- [1. Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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